![molecular formula C20H21Cl2N5O2 B213908 N-(3,4-DICHLOROPHENYL)-N'-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]UREA](/img/structure/B213908.png)
N-(3,4-DICHLOROPHENYL)-N'-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]UREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-N’-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole ring, a morpholine moiety, and dichlorophenyl groups, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole core.
Introduction of Morpholine Moiety: The benzimidazole intermediate is then reacted with 2-chloroethylmorpholine under basic conditions to introduce the morpholine moiety.
Attachment of Dichlorophenyl Group: Finally, the compound is treated with 3,4-dichlorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dichlorophenyl)-N’-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole amines.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-N’-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-N’-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(3,4-dichlorophenyl)-N’-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea
- 4-(4-Methoxy-phenyl)-morpholine
Uniqueness
N-(3,4-dichlorophenyl)-N’-[1-(2-morpholin-4-ylethyl)-1H-benzimidazol-2-yl]urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H21Cl2N5O2 |
|---|---|
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]urea |
InChI |
InChI=1S/C20H21Cl2N5O2/c21-15-6-5-14(13-16(15)22)23-20(28)25-19-24-17-3-1-2-4-18(17)27(19)8-7-26-9-11-29-12-10-26/h1-6,13H,7-12H2,(H2,23,24,25,28) |
InChI-Schlüssel |
HBXQQHMZNNGSGY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)NC4=CC(=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


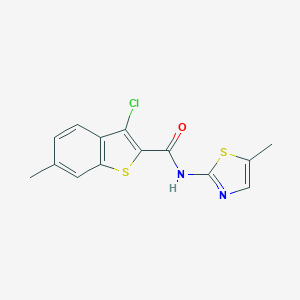
![N-[2-(aminocarbonyl)phenyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213826.png)
![METHYL 3-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]-2-THIOPHENECARBOXYLATE](/img/structure/B213829.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B213830.png)
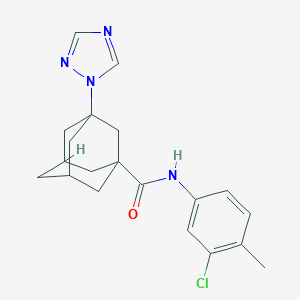
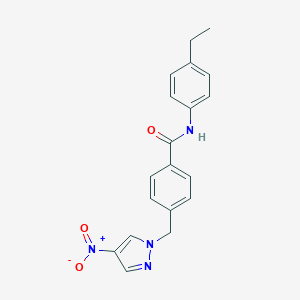
![2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[3-(TRIFLUOROMETHYL)BENZYL]ACETAMIDE](/img/structure/B213834.png)
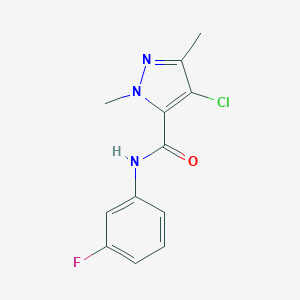
![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![{4-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]PHENYL}[3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B213839.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]-3-furamide](/img/structure/B213840.png)
![N-(2-chlorophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213842.png)
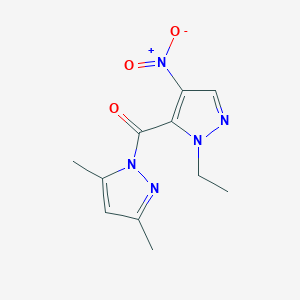
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
